

Fura Red for Flow Cytometry Calcium Flux Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, including cell activation, proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration is therefore essential for a wide range of biological research and drug discovery applications. **Fura Red** is a fluorescent, ratiometric Ca²⁺ indicator that is well-suited for measuring intracellular calcium flux using flow cytometry. Its unique spectral properties allow for ratiometric analysis, which minimizes the effects of uneven dye loading, photobleaching, and cell number variation, leading to more robust and reproducible data.[1][2][3]

This document provides detailed application notes and protocols for the use of **Fura Red**, AM in flow cytometry-based calcium flux assays.

Properties of Fura Red

Fura Red is a visible light-excitable dye, which is advantageous as it causes less phototoxicity to cells compared to UV-excitable dyes. Upon binding to Ca²⁺, **Fura Red** exhibits a shift in its fluorescence emission. When excited with a 488 nm laser, the fluorescence emission of Ca²⁺-bound **Fura Red** decreases.[4][5] In contrast, when excited with a violet laser (around 405 nm), an increase in fluorescence is observed upon Ca²⁺ binding.[1][2][6] This ratiometric nature



allows for the calculation of a ratio of the two emission intensities, providing a more accurate measure of intracellular Ca²⁺ concentration.

Quantitative Data Summary

Property	Value	References
Excitation Peak (Ca ²⁺ bound)	~435 nm	[7]
Excitation Peak (Ca ²⁺ free)	~471 nm	[8]
Emission Peak (Ca²+ bound)	~639 nm	[7]
Emission Peak (Ca²+ free)	~652 nm	[8]
Dissociation Constant (Kd) for Ca ²⁺	~1.1-1.6 μM (in myoplasm)	[9]
Molecular Weight (AM ester)	1089.00 g/mol	[10]

Experimental Protocols Reagent Preparation

Fura Red, AM Stock Solution (1 mM):

- Dissolve 50 μg of Fura Red, AM in 45.9 μL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Aliquot into small volumes (e.g., 5-10 μL) to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.[11]

Pluronic® F-127 Solution (10% w/v):

- Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO.
- This solution can be stored at room temperature.[11]

Probenecid Stock Solution (250 mM):



- Probenecid is an anion-transport inhibitor that can help to prevent the leakage of the deesterified dye from the cells.
- Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with a buffer of choice (e.g., Hanks' Balanced Salt Solution HBSS).

Assay Buffer (HBSS with Ca²⁺ and Mg²⁺):

 Hanks' Balanced Salt Solution supplemented with 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.[8]

Cell Preparation and Dye Loading

- Cell Suspension: Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in the assay buffer.
- Dye Loading Solution: For a final **Fura Red**, AM concentration of 1-5 μ M, dilute the 1 mM stock solution into the assay buffer. For example, to make a 1 μ M loading solution, add 1 μ L of 1 mM **Fura Red**, AM stock to 1 mL of assay buffer.
- Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to the dye loading solution at a final concentration of 0.02-0.04%.[8][11]
- Incubation: Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[6][10] The optimal loading time and dye concentration may need to be determined empirically for each cell type.
- Washing: After incubation, wash the cells twice with fresh assay buffer to remove excess dye.
- Resuspension: Resuspend the cells in fresh assay buffer at a concentration of 1-2 x 10⁶ cells/mL.[10]
- De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura Red, AM by intracellular esterases.



 Probenecid (Optional but Recommended): If dye leakage is a problem, probenecid can be included in the assay buffer during the final resuspension and measurement steps at a final concentration of 1-2.5 mM.[11]

Flow Cytometry Data Acquisition

- Instrument Setup:
 - Use a flow cytometer equipped with a blue laser (488 nm) and a violet laser (405 nm).
 - Set up two fluorescence detectors for Fura Red emission.
 - For the 488 nm excitation, use a far-red channel (e.g., 660/20 nm or 670/30 nm bandpass filter).[10]
 - For the 405 nm excitation, use a red channel (e.g., 670/30 nm or a similar filter).
- Baseline Establishment: Before adding the stimulus, acquire data for a short period (e.g., 30-60 seconds) to establish a stable baseline fluorescence ratio.
- Stimulation: Pause the acquisition, add the stimulus of interest (e.g., agonist, ionophore), and immediately resume data acquisition.
- Data Recording: Record the fluorescence data over time for a sufficient period to capture the full calcium flux event (typically 2-5 minutes).
- Controls:
 - Positive Control: Use a calcium ionophore like ionomycin (1-5 μM) to elicit a maximal calcium response.[2][6]
 - Negative Control: Use a calcium chelator like EGTA to establish a minimal calcium signal.
 [12]
 - Unloaded Cells: Run a sample of unstained cells to determine the background fluorescence.

Data Analysis



- Gating: Gate on the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
- Ratio Calculation: Calculate the ratio of the fluorescence intensities from the two emission channels (e.g., Violet laser emission / Blue laser emission). This ratiometric analysis corrects for variations in dye loading and cell size.[1][6]
- Time Course Analysis: Plot the fluorescence ratio as a function of time to visualize the calcium flux kinetics.
- Quantification: The response can be quantified by measuring parameters such as the peak
 ratio, the area under the curve (AUC), or the percentage of responding cells.

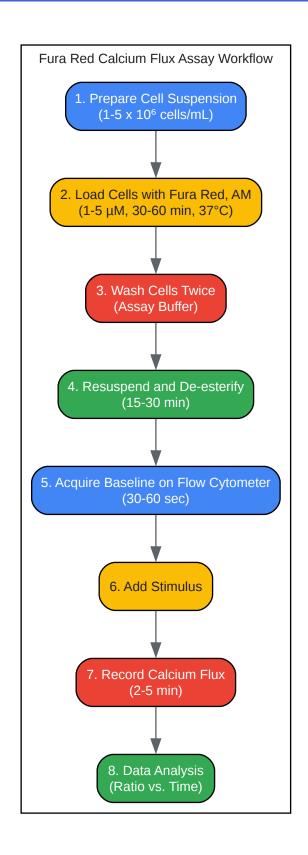
Signaling Pathway and Experimental Workflow Diagrams



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Caption: GPCR-mediated intracellular calcium release pathway.





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Caption: Experimental workflow for Fura Red calcium flux assay.



Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Fluorescence Signal	- Incomplete de-esterification of Fura Red, AM Insufficient dye loading Cell death.	- Increase de-esterification time Optimize dye concentration and loading time Check cell viability before and after loading.
High Background Fluorescence	- Incomplete removal of extracellular dye Autofluorescence of cells or medium.	- Ensure thorough washing of cells after loading Run an unstained control to determine background Use phenol redfree medium.
No Response to Stimulus	- Inactive stimulus Receptor desensitization Cells are not responsive.	- Check the activity of the stimulus Ensure cells have not been over-stimulated Use a positive control (e.g., ionomycin) to confirm cell responsiveness and dye loading.
Signal Bleaching	- High laser power.	- Reduce laser power to the minimum required for good signal detection.

Conclusion

Fura Red is a valuable tool for the ratiometric measurement of intracellular calcium flux by flow cytometry. Its visible light excitation and ratiometric properties offer significant advantages for obtaining reliable and reproducible data.[1][2] By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully implement **Fura Red**-based calcium flux assays to investigate a wide variety of cellular signaling pathways.



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